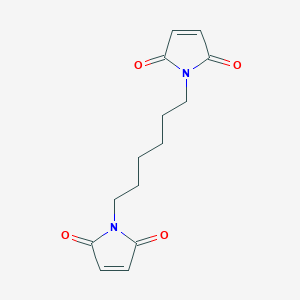

1,6-Bismaleimidohexane

Description

Significance of Bismaleimides in Contemporary Polymer and Materials Science

Bismaleimides (BMIs) are a prominent class of thermosetting polymers, often referred to as addition polyimides. researchgate.net They are distinguished by their exceptional performance characteristics, which make them suitable for demanding, high-technology applications. researchgate.netresearchgate.net The primary advantages of BMI resins include high thermal stability, excellent mechanical properties, resistance to moisture and corrosion, and favorable dielectric properties. nih.govrsc.org These attributes have led to their widespread use as matrix resins for high-performance composites, adhesives, and coatings in sectors such as aerospace, electronics, and transportation. researchgate.netnih.govchemscene.com

The utility of BMIs stems from the reactivity of the maleimide (B117702) ring's carbon-carbon double bond, which can undergo various reactions, including polymerization and Diels-Alder reactions. researchgate.net This reactivity allows for the formation of highly crosslinked networks upon curing, typically through thermal processes. nih.gov The resulting materials exhibit a high glass transition temperature and retain their structural integrity at elevated temperatures (200-230°C). nih.govtsijournals.com However, the high crosslink density and aromatic nature that give BMIs their stability can also lead to inherent brittleness. rsc.org Consequently, a significant area of research focuses on modifying BMI resins—by blending them with other polymers or incorporating functional materials—to enhance their toughness without compromising their thermal and mechanical strengths. researchgate.netrsc.org

Role of Bifunctional Reagents in Macromolecular Engineering

Macromolecular engineering involves the precise design and synthesis of polymers with controlled architectures and functionalities. In this field, bifunctional reagents are indispensable tools. iupac.org These are organic compounds that possess two distinct reactive sites, enabling them to act as molecular bridges or linkers. iupac.org By connecting different polymer chains or other molecules, bifunctional reagents are crucial for creating complex, three-dimensional polymer networks. unl.edu

1,6-Bismaleimidohexane is classified as a homobifunctional crosslinking reagent. fishersci.nothermofisher.com The term "homobifunctional" indicates that both reactive ends of the molecule are identical—in this case, they are both maleimide groups. fishersci.nocfplus.cz These maleimide groups are highly reactive towards sulfhydryl (thiol) groups under mild conditions (pH 6.5-7.5), forming stable, irreversible covalent bonds. fishersci.nothermofisher.compharmaffiliates.com This specific reactivity makes this compound an effective crosslinker for proteins (via cysteine residues) and other thiol-containing molecules. fishersci.nocfplus.cz The hexane (B92381) spacer arm, measuring 16.1 angstroms, separates the two maleimide groups, providing a defined distance between the crosslinked molecules. pharmaffiliates.com This controlled spacing is a critical aspect of macromolecular design, influencing the structure and properties of the final material.

Overview of Key Research Areas and Academic Contributions of this compound

The specific chemical structure of this compound has made it a subject of focused academic research, leading to significant contributions in several areas. Its aliphatic spacer differentiates it from more rigid, aromatic bismaleimides, which can be advantageous in certain applications. polimi.it

One major research avenue involves its use in Diels-Alder (DA) chemistry to create thermo-reversible and recyclable materials. polimi.itrsc.org In these systems, this compound acts as a dienophile that reacts with a furan-based diene. The resulting DA adducts can be cleaved at elevated temperatures and reformed upon cooling, allowing for the material to be repaired or recycled. polimi.it A recent study demonstrated a one-pot process where this compound was used alongside a furan-based epoxy monomer and a curing agent to create a recyclable carbon fiber-reinforced composite. rsc.org This approach not only simplifies production but also enables the recovery of valuable monomers, such as 1,6-hexanediamine (B7767898), through a novel hydrazinolysis process, promoting a circular material lifecycle. rsc.org

Another area of research has explored the role of this compound in specialized polymerization techniques. In a study on Transfer-dominated Branching Radical Telomerisation (TBRT), it was used as a multi-vinyl taxogen (MVT) along with styrene (B11656). liverpool.ac.uk The research found that this compound is incorporated rapidly into dense, branched polymer structures, a behavior attributed to strong polar interactions that form a charge-transfer complex with styrene. liverpool.ac.uk This work contributes to the fundamental understanding of how to control branching and gelation in the synthesis of hyperbranched polymers. liverpool.ac.uk

The compound is also integral to the synthesis of polymer networks and hydrogels. tsijournals.comunl.edu For example, it has been incorporated into epoxy systems to enhance their thermal properties. tsijournals.com The homopolymerization of the bismaleimide (B1667444) component leads to the formation of stable carbon-carbon linkages, which increases the glass transition temperature of the modified epoxy resin. tsijournals.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4856-87-5 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₆N₂O₄ sigmaaldrich.com |

| Molecular Weight | 276.29 g/mol sigmaaldrich.comnih.gov |

| Appearance | White to almost white powder or crystal tcichemicals.comcymitquimica.com |

| Melting Point | 140-144 °C tcichemicals.com |

| IUPAC Name | 1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione nih.gov |

| Solubility | Soluble in chloroform (B151607) fishersci.nochemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073343 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-87-5 | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimaleimidohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1,6 Bismaleimidohexane Monomer

Established Synthetic Routes to 1,6-Bismaleimidohexane

The synthesis of this compound, a crucial monomer in the development of advanced polymers and materials, is primarily achieved through well-established condensation reactions.

The most common and direct method for preparing this compound involves a two-step reaction between maleic anhydride (B1165640) and 1,6-hexanediamine (B7767898). rsc.orgdoi.orggoogle.com In the initial step, the amine groups of 1,6-hexanediamine react with maleic anhydride to form an intermediate bismaleamic acid. google.com This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), at a controlled temperature, often starting at 0°C and then proceeding at room temperature or slightly elevated temperatures. rsc.orgdoi.org

The subsequent and more challenging step is the ring-closure or imidization of the bismaleamic acid to yield the final this compound. google.com This dehydration and cyclization are commonly facilitated by the addition of a dehydrating agent, such as acetic anhydride, and a catalyst, which can be a tertiary amine like triethylamine (B128534) or a metal salt like nickel acetate (B1210297). doi.org The reaction mixture is typically heated to promote the cyclization process. doi.org

A general representation of this two-step synthesis is as follows:

Formation of Bismaleamic Acid: 1,6-Hexanediamine is reacted with two equivalents of maleic anhydride. The nucleophilic amine groups attack the electrophilic carbonyl carbons of the anhydride rings, leading to ring-opening and the formation of the intermediate bismaleamic acid. zbaqchem.comfsu.edu

Imidization: The bismaleamic acid is then subjected to chemical dehydration. The carboxylic acid and amide functionalities within each maleamic acid unit condense, eliminating water and forming the five-membered maleimide (B117702) rings at both ends of the hexane (B92381) chain. google.com

The yield and purity of the resulting this compound are highly dependent on the reaction conditions. Researchers have explored various parameters to optimize the synthesis.

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF are frequently used as they can dissolve both the reactants and the intermediate bismaleamic acid. rsc.orgdoi.org The use of an aromatic solvent with a polar protic co-solvent has also been reported as an alternative. google.com

Temperature Control: The initial reaction between the diamine and anhydride is often conducted at a low temperature (e.g., 0°C) to control the exothermic reaction and prevent side reactions. rsc.org The subsequent imidization step typically requires heating, with temperatures around 50-60°C or even reflux conditions being employed to drive the reaction to completion. rsc.orgdoi.org

Catalyst and Dehydrating Agent: The combination of acetic anhydride as a dehydrating agent and a base catalyst like triethylamine is a common choice for the cyclization step. doi.org The use of sodium acetate has also been documented. rsc.org The selection and concentration of these reagents can significantly impact the reaction rate and the formation of byproducts.

Reactant Stoichiometry: A precise molar ratio of maleic anhydride to 1,6-hexanediamine (typically a slight excess of the anhydride) is crucial to ensure complete reaction and minimize the presence of unreacted starting materials in the final product. rsc.orgdoi.org

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Reactants | Maleic Anhydride, 1,6-Hexanediamine | Primary building blocks for the monomer. |

| Solvent | N,N-Dimethylformamide (DMF) | Dissolves reactants and intermediates. rsc.orgdoi.org |

| Initial Reaction Temp. | 0°C | Controls exothermic reaction. rsc.org |

| Imidization Temp. | 50-60°C to reflux | Promotes ring-closure. rsc.orgdoi.org |

| Dehydrating Agent | Acetic Anhydride | Facilitates water removal for imidization. doi.org |

| Catalyst | Triethylamine, Sodium Acetate | Accelerates the cyclization reaction. rsc.orgdoi.org |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from maleic anhydride and 1,6-hexanediamine proceeds through a nucleophilic acyl substitution mechanism. The reaction can be understood through two primary mechanistic pathways for the interaction of an amine with an anhydride: general base catalysis and nucleophilic catalysis. core.ac.uk

In the context of this synthesis, the reaction begins with the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on a carbonyl carbon of the maleic anhydride molecule. zbaqchem.comcore.ac.uk This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. core.ac.uk This intermediate then collapses to form the maleamic acid. This process occurs at both ends of the diamine, resulting in the formation of the bismaleamic acid intermediate. zbaqchem.com

The subsequent cyclization to form the imide ring is the rate-determining step. google.com This intramolecular condensation is an equilibrium process and is driven forward by the removal of water. The use of a dehydrating agent like acetic anhydride in conjunction with a catalyst facilitates this step. The catalyst, typically a base, can deprotonate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the amide nitrogen. Alternatively, the catalyst can activate the amide nitrogen, increasing its nucleophilicity.

Advanced Purification Techniques for Research-Grade Monomer

Achieving high purity of this compound is essential for its use in research and specialized applications where monomer quality directly impacts polymer properties. Several advanced purification techniques are employed to obtain a research-grade product.

Recrystallization: This is a common and effective method for purifying the crude this compound. The process involves dissolving the synthesized product in a suitable solvent, such as a mixture of DMF and water or acetone (B3395972), at an elevated temperature and then allowing it to cool slowly. doi.orgjapsonline.comgoogle.com As the solution cools, the solubility of the bismaleimidohexane decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then collected by filtration. doi.org

Chromatography: For obtaining very high purity monomer, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating the desired bismaleimide (B1667444) from byproducts and unreacted starting materials. google.comsielc.comsielc.com Reverse-phase HPLC, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, can effectively purify bismaleimides. sielc.comsielc.com

Precipitation: Selective precipitation can also be used for purification. After the reaction, the mixture can be poured into a non-solvent, such as water, to precipitate the crude product. doi.org Further purification can be achieved by dissolving the crude product in a solvent like acetone and allowing the bismaleimide to preferentially precipitate out of the solution. google.com

Washing: The filtered product from precipitation or recrystallization is typically washed with solvents in which the desired product has low solubility but the impurities are soluble. Water and isopropanol (B130326) are often used for this purpose. japsonline.com

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Common Solvents/Mobile Phases |

|---|---|---|---|

| Recrystallization | Difference in solubility at varying temperatures. | Scalable, cost-effective. | DMF/Water, Acetone. doi.orgjapsonline.comgoogle.com |

| HPLC | Differential partitioning between stationary and mobile phases. | High resolution, excellent for trace impurity removal. | Acetonitrile/Water with Phosphoric or Formic Acid. sielc.comsielc.com |

| Precipitation | Inducing insolubility by adding a non-solvent. | Rapid isolation of the product. | Water. doi.org |

| Washing | Selective removal of impurities by solvent washing. | Simple, removes soluble impurities. | Water, Isopropanol. japsonline.com |

The purity of the final product is often verified using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. japsonline.com

Cross Linking Mechanisms and Network Formation with 1,6 Bismaleimidohexane

Thiol-Maleimide Conjugation Chemistry of 1,6-Bismaleimidohexane

The reaction between a thiol (sulfhydryl group) and a maleimide (B117702) is a cornerstone of bioconjugation and polymer chemistry, prized for its speed and specificity. nih.govpharmiweb.com this compound, with its two maleimide units, can effectively cross-link molecules that possess thiol groups.

Nucleophilic Addition to the Maleimide Double Bond

The fundamental reaction mechanism is a Michael-type nucleophilic addition. mdpi.com The thiol group, particularly in its deprotonated thiolate form, acts as a potent nucleophile. rsc.org It attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond. rsc.org This double bond is activated by the two adjacent carbonyl groups, making it highly susceptible to nucleophilic attack. mdpi.com The reaction proceeds rapidly under mild conditions, often without the need for a catalyst, to form a stable intermediate. axispharm.comvaia.com

This process is highly efficient and is classified as a "click" reaction due to its high yield, rapid kinetics, and lack of by-products. mdpi.com The reaction can be initiated by bases or nucleophiles, although it can also proceed without a catalyst. mdpi.com

Specificity and Reaction Selectivity with Sulfhydryl Groups

One of the most significant advantages of thiol-maleimide chemistry is its high selectivity for sulfhydryl groups, especially within a specific pH range. nih.govthermofisher.com

pH Dependence: The reaction is most selective and efficient at a pH between 6.5 and 7.5. rsc.orgthermofisher.com Within this range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), while primary amines (like the side chains of lysine (B10760008) residues in proteins) remain largely protonated and thus less reactive. atto-tec.comthermofisher.com

Reaction Rates: At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the corresponding reaction with amines. rsc.orgaxispharm.com This kinetic preference allows for the specific modification of cysteine residues in the presence of an abundance of lysine residues. rsc.org

Conditions to Avoid: At more alkaline pH levels (e.g., >8.5), the selectivity diminishes as amines become deprotonated and more nucleophilic, leading to potential side reactions. thermofisher.comthermofisher.com Additionally, the maleimide ring itself is more susceptible to hydrolysis at higher pH, which converts it to a non-reactive maleamic acid. thermofisher.comthermofisher.com

This high degree of selectivity makes this compound an excellent cross-linker for precisely connecting thiol-containing polymer chains or proteins with minimal off-target reactions. thermofisher.com

| Parameter | Optimal Condition/Value | Rationale |

| Reaction pH | 6.5–7.5 | Maximizes thiol reactivity while minimizing amine reactivity. rsc.orgaxispharm.comthermofisher.com |

| Relative Reaction Rate | Thiol reaction is ~1000x faster than amine reaction at pH 7.0. | High chemoselectivity for sulfhydryl groups. rsc.org |

| Competing Reactions | Increased reaction with amines and hydrolysis of maleimide ring. | Occur at pH > 8.5, reducing specificity and yield. thermofisher.comthermofisher.com |

Formation of Stable Thioether Linkages

The nucleophilic addition of a thiol to the maleimide double bond results in the formation of a succinimidyl thioether, a type of covalent bond. rsc.org This thioether linkage (C-S-C) is chemically stable under most physiological conditions and is not reversible by common reducing agents that would cleave disulfide bonds. thermofisher.comthermofisher.com This stability ensures that the cross-links formed by this compound are robust and permanent, making them suitable for applications where long-term structural integrity is required. However, it has been noted that under certain in-vivo conditions, the succinimidyl thioether linkage can undergo a retro-Michael reaction, potentially leading to cleavage. prolynxinc.comnih.gov This has led to research into methods to increase the long-term stability, such as hydrolysis of the succinimide (B58015) ring or rearrangement to a more stable thiazine (B8601807) structure when an N-terminal cysteine is involved. prolynxinc.comnih.govbachem.comfrontiersin.org

Thermoreversible Cross-linking via Diels-Alder and Retro-Diels-Alder Reactions

Beyond permanent cross-linking, this compound is a key component in creating dynamic covalent networks. This is achieved through the Diels-Alder reaction, a thermoreversible cycloaddition process where the maleimide group acts as the dienophile ("diene-lover"). doi.orgresearchgate.net

Furan-Maleimide Cycloaddition for Dynamic Covalent Networks

The most commonly studied thermoreversible system involving maleimides utilizes furan (B31954) as the diene partner. mdpi.commdpi.com In this [4+2] cycloaddition, the two maleimide groups of this compound can react with furan moieties present on other polymer chains. doi.orgrsc.org

Reaction Process: At lower temperatures (typically below 80°C), the forward Diels-Alder reaction is favored, leading to the formation of a cycloadduct. mdpi.comnih.gov This reaction creates covalent cross-links between polymer chains, transforming a liquid or thermoplastic material into a solid, cross-linked network. doi.orgmdpi.com

Stereoisomers: The cycloaddition produces two different stereoisomers: an endo and an exo adduct. nih.gov The endo adduct is generally formed faster (kinetically favored), while the exo adduct is more thermodynamically stable. nih.govacs.org

This ability to form networks on demand by controlling temperature is a hallmark of "smart" materials. mdpi.com

Reversible Network Polymer Formation and Dissociation

The key feature of the furan-maleimide Diels-Alder reaction is its reversibility upon heating. mdpi.com

Dissociation (Retro-Diels-Alder): When the cross-linked network is heated to elevated temperatures (typically above 100-120°C), the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, becomes dominant. mdpi.comnih.govresearchgate.net The cycloadducts break apart, regenerating the original furan and maleimide groups. mdpi.comnih.gov This dissociation of cross-links causes the solid network to "de-gel" or liquefy, allowing the material to be processed, reshaped, or healed. researchgate.netrsc.org

Reformation (Diels-Alder): Upon cooling, the equilibrium shifts back to favor the forward Diels-Alder reaction, and the covalent cross-links reform, restoring the network structure and its solid-state properties. mdpi.comnih.gov

This cycle of dissociation and reformation can be repeated multiple times, providing the basis for reprocessable thermosets and self-healing materials. mdpi.comnih.gov For instance, a network cross-linked with this compound that is fractured can be healed by heating the material to induce the rDA reaction, allowing the polymer chains to flow and close the crack, followed by cooling to reform the cross-linked network across the interface. nih.gov

| Reaction | Temperature Range (Typical) | Process | Resulting State |

| Diels-Alder (DA) | < 80°C | Furan + Maleimide → Cycloadduct | Network Formation (Gelation/Solidification) mdpi.comnih.gov |

| Retro-Diels-Alder (rDA) | > 100-120°C | Cycloadduct → Furan + Maleimide | Network Dissociation (Liquefaction/De-gelation) nih.govresearchgate.net |

Kinetic and Thermodynamic Studies of Cross-linking Reactions

The kinetics and thermodynamics of cross-linking reactions involving this compound are crucial for controlling the final properties of the polymer network. These studies provide insights into reaction rates, activation energies, and the thermal stability of the formed linkages.

The cross-linking of this compound can proceed through several mechanisms, most notably Michael addition reactions with nucleophiles such as thiols or amines, and Diels-Alder cycloadditions with dienes. The kinetics of these reactions are influenced by factors such as temperature, solvent, and the presence of catalysts.

For instance, the reaction between the maleimide groups of BMH and sulfhydryl (-SH) groups to form stable thioether bonds is highly specific and typically occurs under mild conditions, at a pH range of 6.5 to 7.5. guidechem.com The reaction with amines also proceeds readily, leading to the formation of polyaminobismaleimide prepolymers which can then be further cured. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, offers a thermally reversible cross-linking pathway. In this case, this compound acts as a dienophile, reacting with a furan-containing polymer, for example. doi.orgnih.gov Kinetic studies of the Diels-Alder polymerization between difurfurylidene trehalose (B1683222) and this compound have shown that the reaction proceeds at moderate temperatures (40–70 °C). researchgate.net The reverse reaction, or retro-Diels-Alder, can be initiated by heating, allowing for the potential reprocessing and self-healing of the material. doi.orgresearchgate.netmdpi.com The kinetics of the Diels-Alder cross-linking process have been shown to follow second-order kinetics, while the retro-Diels-Alder de-cross-linking reaction obeys first-order kinetics. core.ac.uk

Thermodynamic studies often involve techniques like Differential Scanning Calorimetry (DSC) to determine the energetics of the cross-linking process. The polymerization of bismaleimides is an exothermic process, with polymerization exotherms observed at temperatures between 212 and 276 °C for thermal curing. researchgate.net In Diels-Alder based systems, DSC can be used to identify the glass transition temperature (Tg) of the cross-linked network and the endothermic peak corresponding to the retro-Diels-Alder reaction. researchgate.netrsc.org For example, in a system involving a furan-functionalized polymer and a bismaleimide (B1667444), a broad endothermic peak around 150°C was attributed to the retro-Diels-Alder reaction. researchgate.net

A study on the thermal denaturation of proteins cross-linked with this compound revealed a biphasic unfolding behavior, which was analyzed using a three-state thermodynamic model. nih.gov The change in free energy for the bismaleimide-treated monomers was found to be significant, suggesting intramolecular cross-linking. nih.gov

| Reaction Type | Typical Reactant | Key Kinetic Parameters | Thermodynamic Data |

| Michael Addition | Thiols (e.g., Cysteine residues) | pH dependent (optimal 6.5-7.5) | Forms stable thioether bonds |

| Michael Addition | Amines | --- | Forms polyaminobismaleimide prepolymers researchgate.net |

| Diels-Alder Cycloaddition | Furans | Second-order kinetics for forward reaction core.ac.uk | Reversible; retro-Diels-Alder occurs at elevated temperatures (e.g., ~140-150°C) researchgate.net |

| Homopolymerization | --- | Occurs at 150-300°C researchgate.net | Exothermic polymerization researchgate.net |

Characterization of Cross-linked Network Architectures

The architecture of a polymer network, including its cross-link density, homogeneity, and morphology, dictates its macroscopic properties. A variety of analytical techniques are employed to characterize networks cross-linked with this compound.

Spectroscopic and Thermal Analysis:

Fourier Transform Infrared (FTIR) Spectroscopy is used to monitor the progress of the cross-linking reaction by observing the disappearance of characteristic peaks of the maleimide group and the appearance of new peaks corresponding to the formed linkages. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the cross-linked products. doi.org

Differential Scanning Calorimetry (DSC) is a fundamental tool for determining the glass transition temperature (Tg) of the network, which is an indicator of the cross-link density. researchgate.netnih.gov An increase in Tg generally corresponds to a higher degree of cross-linking. researchgate.net DSC is also used to study the thermal events like curing exotherms and retro-Diels-Alder endotherms. researchgate.netresearchgate.netrsc.org

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the cross-linked network by measuring its weight loss as a function of temperature. researchgate.netnih.gov The incorporation of this compound into polymer networks often enhances their thermal stability. researchgate.net

Mechanical and Morphological Analysis:

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the network, including the storage modulus, loss modulus, and tan delta. The glass transition temperature can also be determined from the peak of the tan delta curve. researchgate.netnih.gov DMA results can reveal the effect of the cross-linker on the stiffness and damping properties of the material. nih.gov

Scanning Electron Microscopy (SEM) is used to visualize the morphology of the fracture surfaces of the cross-linked materials. researchgate.netnih.gov This can reveal information about the phase homogeneity or phase separation within the network and the nature of the fracture (e.g., brittle or ductile). researchgate.netnih.gov For instance, in interpenetrating networks of epoxy and bismaleimide, SEM has shown a homogeneous structure without phase separation. researchgate.net

Swelling Studies:

Swelling experiments are a classic method to probe the cross-link density of a network. rsc.org By immersing the cross-linked polymer in a suitable solvent, the degree of swelling can be related to the average molecular weight between cross-links.

The combination of these characterization techniques provides a comprehensive understanding of the structure-property relationships in networks cross-linked with this compound.

| Characterization Technique | Information Obtained | Example Findings with this compound |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), curing exotherms, retro-Diels-Alder endotherms researchgate.netresearchgate.netnih.gov | Unimodal exothermic peaks for blends with epoxy-novolac resin; increased Tg with higher bismaleimide content. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, degradation temperature researchgate.netnih.gov | Improved thermal stability of epoxy resins when blended with polyaminobismaleimide. researchgate.net |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus), Tg researchgate.netnih.gov | Suggests a homogeneous structure in interpenetrating epoxy-bismaleimide networks. researchgate.net |

| Scanning Electron Microscopy (SEM) | Morphology, phase homogeneity, fracture surface analysis researchgate.netnih.gov | Confirmed phase homogeneity in cured epoxy-bismaleimide systems. researchgate.net |

Polymerization Studies Utilizing 1,6 Bismaleimidohexane As a Branching Agent

Atom Transfer Radical Polymerization (ATRP) with 1,6-Bismaleimidohexane

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The incorporation of a divinyl monomer like BMIH into an ATRP system introduces branching, leading to polymers with unique properties.

Kinetics and Mechanistic Investigations of Branched Polymer Formation

The kinetics of ATRP involving this compound as a branching agent in conjunction with a monovinyl monomer like styrene (B11656) have been investigated. Studies have shown that the polymerization behaviors can differ significantly depending on the interaction between the monomer and the branching agent. researchgate.netrsc.org In the copolymerization of styrene and BMIH, the formation of branched polystyrenes occurs. tandfonline.comtandfonline.com The process begins with the initiation of polymerization from a suitable initiator, leading to the formation of linear polymer chains containing pendent maleimide (B117702) groups from the incorporated BMIH. As the reaction progresses, these pendent vinyl groups can be initiated to form new polymer chains, creating branch points. acs.org

The formation mechanism of these branched polymers has been analyzed using techniques such as triple detection size exclusion chromatography (TD-SEC). tandfonline.comtandfonline.comresearcher.life At low monomer conversions, the molecular weight distribution curves can be asymmetrical, indicating the presence of both linear and newly formed branched molecules. tandfonline.com As the conversion increases, the molecular weight of the polymer increases, and the distribution broadens due to the continuous formation of more highly branched structures. tandfonline.comacs.org The rate of consumption of the branching agent is a critical factor; for instance, BMIH is consumed relatively quickly in copolymerization with styrene. researchgate.net This rapid incorporation is attributed to the charge transfer complex effect between the electron-poor BMIH and the electron-rich styrene. researchgate.netrsc.org

Table 1: Kinetic and Mechanistic Aspects of ATRP with this compound

| Parameter | Observation in Styrene/BMIH ATRP | Implication |

| Branching Agent Consumption | Rapid consumption of BMIH early in the polymerization. researchgate.net | Early formation of branched structures. |

| Molecular Weight Distribution | Initially asymmetric, broadening with increasing conversion. tandfonline.com | Continuous formation of higher molecular weight and more complex branched architectures. |

| Formation Mechanism | Initiation of pendent vinyl groups on polymer chains. acs.org | Creation of branch points leading to a networked structure. |

| Interaction with Monomer | Strong charge transfer complex effect with styrene. researchgate.netrsc.org | Leads to core-formation and influences the distribution of the branching agent in the polymer chain. liverpool.ac.uk |

Influence of Solvent Systems on Branching Degree and Molecular Weight Distribution

The choice of solvent can significantly impact the outcome of ATRP reactions involving this compound. Studies have compared the polymerization of styrene with BMIH in anisole (B1667542) versus a mixture of anisole and N-methyl pyrrolidone (NMP). tandfonline.comtandfonline.com While the fundamental mechanism of branched polymer formation remains similar in both solvent systems, the resulting polymer characteristics differ. tandfonline.comtandfonline.com

In the presence of NMP, a more polar solvent, higher absolute molecular weights and a greater degree of branching are observed at the same styrene conversion compared to using anisole alone. tandfonline.comtandfonline.com This is attributed to the enhanced reactivity of the pendent vinyl groups in the more polar environment, leading to more frequent branching events. tandfonline.com The molecular weight distribution also tends to become broader in the mixed solvent system as the conversion increases, with the appearance of multiple peaks in the distribution curves, indicating a complex mixture of branched structures. tandfonline.com The relative molecular weights, however, remain similar at the same styrene conversion in both systems, which is linked to comparable amounts of pendent vinyl groups. tandfonline.com

Table 2: Effect of Solvent on ATRP of Styrene with this compound

| Solvent System | Absolute Molecular Weight | Degree of Branching | Molecular Weight Distribution |

| Anisole | Lower | Lower | Asymmetric, broadens with conversion. tandfonline.com |

| Anisole + NMP | Higher | Higher | Broader, can show multiple peaks at higher conversions. tandfonline.com |

Formation of Star-like and Randomly Branched Polymer Architectures

The architecture of the polymers formed in the ATRP of styrene with this compound is complex. Due to the strong charge transfer complex effect between styrene and BMIH, the branching agent is rapidly incorporated, leading to the formation of core-like structures. researchgate.netrsc.orgliverpool.ac.uk This initial phase results in the generation of star-like molecules. researchgate.netrsc.org

As the polymerization proceeds, subsequent coupling reactions can occur between these branched molecules, leading to the formation of randomly branched structures in addition to the initial star-like architectures. researchgate.netrsc.org The branching structure has been characterized using indicators like the Zimm branching factor (g'), which provides insight into the degree of branching. acs.orgresearchgate.net For polymers prepared with BMIH, the presence of both star-like and randomly branched molecules has been confirmed. researchgate.net This is in contrast to systems with other branching agents like divinylbenzene (B73037) (DVB), where the absence of strong interactions with styrene leads to a more random distribution of the branching agent and the formation of predominantly randomly branched molecules. researchgate.netrsc.org

Charge Transfer Complex Effects in Polymerization Processes

The concept of charge transfer complexes plays a crucial role in understanding the polymerization behavior of systems containing this compound, particularly with electron-rich comonomers like styrene. researchgate.netrsc.org The maleimide groups of BMIH are electron-poor, while the styrene monomer is electron-rich. This disparity in electron density facilitates the formation of a charge transfer complex between the two species. researchgate.netrsc.org

Transfer-Dominated Branching Radical Telomerisation (TBRT) Applications

Transfer-dominated branching radical telomerisation (TBRT) is a technique that utilizes conventional free radical chemistry to produce branched polymers from the homopolymerization of multi-vinyl monomers in the presence of an excess of a telogen (chain transfer agent). liverpool.ac.uk While specific detailed studies focusing solely on the use of this compound in TBRT are not extensively available in the provided context, the principles of TBRT can be applied to divinyl monomers like BMIH. In such a system, the chain transfer agent would control the molecular weight of the polymer chains, while the divinyl nature of BMIH would lead to the formation of branched structures. The balance between the rates of propagation and chain transfer would be crucial in determining the final polymer architecture and properties. The chemical structure of the divinyl monomer is a determining factor in the reaction behavior of branching polymerizations. liverpool.ac.uk

1,3-Dipolar Cycloaddition in Polymer and Spirocyclic System Synthesis

The electron-deficient double bonds of the maleimide groups in this compound make it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. japsonline.comjapsonline.com This type of reaction, often falling under the umbrella of "click" chemistry, is highly efficient and selective, proceeding under mild conditions to give high yields. mdpi.com

This reactivity has been exploited in the synthesis of complex molecular architectures. For instance, the three-component 1,3-dipolar cycloaddition of azomethine ylides with this compound has been used to synthesize bis-spirocyclic systems. japsonline.comjapsonline.com In this reaction, the azomethine ylides are generated in situ from the decarboxylative condensation of an isatin (B1672199) and an α-amino acid. japsonline.comjapsonline.com This method is noted for its high atom economy and mild reaction conditions, typically being carried out in a boiling alcohol-water medium. japsonline.com The resulting products are bis-derivatives of 3a′,6a′-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione. japsonline.com

Furthermore, the Diels-Alder reaction, a type of [4+2] cycloaddition, between furan-containing monomers and bismaleimides like this compound can be used to create thermo-reversible polymers. rsc.orgresearchgate.net This reaction allows for the formation of cross-linked networks that can be broken and reformed by changing the temperature, imparting self-healing or recyclable properties to the material. rsc.org

Bioconjugation Strategies and Biomedical Applications of 1,6 Bismaleimidohexane

Site-Specific Protein Cross-linking and Molecular Ruler Applications

The precise nature of the reaction between the maleimide (B117702) groups of 1,6-Bismaleimidohexane and cysteine residues allows for its application in site-specific protein cross-linking. nih.gov By introducing cysteine mutations at specific locations on a protein's surface, researchers can direct the cross-linking reaction to these engineered sites. nih.gov This strategy has proven invaluable for studying protein structure and function. nih.gov

Elucidation of Protein Structure and Function through Cross-linking

The ability to create specific, covalent linkages between protein subunits or within a single protein offers a powerful tool for probing three-dimensional structures. nih.govthermofisher.com For instance, by cross-linking subunits of a dimeric protein, researchers can confirm the proximity of the linked residues in the native structure. thermofisher.com This information is crucial for understanding the quaternary structure of multi-protein complexes.

In another study, this compound was used to investigate the formation of heterodimers between different isozymes of UDP-glucuronosyltransferases (UGTs). acs.org Microsomes treated with the cross-linker yielded a product that was immunoreactive with antibodies against both UGT1 and UGT2B1, confirming the formation of a heterodimer between these two isozymes. acs.org

Assessment of Inter-residue Distances and Conformational Dynamics

This compound, with its well-defined spacer arm length, can function as a "molecular ruler" to estimate distances between specific residues within or between proteins. thermofisher.comasm.org The success or failure of cross-linking between two engineered cysteine residues can provide information about their spatial separation. thermofisher.com If a cross-link is successfully formed, it implies that the distance between the sulfhydryl groups of the two cysteines is within the span of the this compound molecule.

This approach has been used to probe the structure of various protein complexes. thermofisher.com For example, by using a series of bismaleimide (B1667444) cross-linkers with varying spacer lengths, including this compound, researchers can systematically map the distances between different points in a protein or protein complex. thermofisher.com This technique has been applied to study the interactions between MutL and MutH proteins and to investigate the structure of the bacteriophage T4 replisome. thermofisher.com

Furthermore, cross-linking can be used to study conformational changes in proteins. nih.gov The ability of this compound to cross-link the α and β subunits of Go protein even after activation with GTPγS suggests that the subunits remain associated, challenging the model of complete dissociation upon activation. nih.gov This highlights the utility of cross-linking in capturing transient or dynamic protein states.

Enzyme and Protein Immobilization on Inorganic and Polymeric Supports

The immobilization of enzymes and other proteins onto solid supports is a critical technology in various industrial and biomedical applications, offering advantages such as enhanced stability, reusability, and easier product separation. e-asct.orgnih.gov this compound plays a significant role in the covalent attachment of proteins to these supports. mdpi.comresearchgate.net

Covalent Attachment Mechanisms and Stability Enhancement

This compound facilitates the irreversible coupling of proteins to supports that have been functionalized with thiol groups. mdpi.comresearchgate.net The process involves a two-step nucleophilic addition reaction. First, the thiol group on the support reacts with one of the maleimide groups of this compound. mdpi.com Subsequently, a thiol group (from a cysteine residue) on the protein reacts with the second maleimide group, forming a stable thioether linkage. mdpi.com This method creates a covalent bond between the protein and the support, minimizing leakage of the enzyme from the carrier. nih.gov

This covalent attachment often leads to a significant enhancement in the operational and storage stability of the immobilized enzyme. nih.gov By anchoring the protein to a solid matrix, its conformational flexibility is reduced, which can protect it from denaturation caused by heat, extreme pH values, or organic solvents. nih.gov The use of inorganic supports like silica, alumina, and titania is common due to their mechanical strength and chemical resistance. researchgate.net

Impact on Catalytic Performance, pH Tolerance, and Reusability

For example, studies have shown that immobilized enzymes can have a broader pH tolerance compared to their free counterparts. researchgate.net The microenvironment provided by the support material can buffer changes in the bulk solution's pH, thus maintaining the enzyme in a more optimal state.

Engineering of Biologically Active Macromolecular Assemblies

This compound is also employed in the construction of complex, biologically active macromolecular assemblies. nih.govjst.go.jp This involves the controlled linking of different proteins or proteins and other molecules to create novel structures with specific functions.

An example of this is the creation of albumin dimers. jst.go.jp By cross-linking two albumin molecules through their free cysteine residues using this compound, a dimeric form of the protein can be produced. jst.go.jp Such engineered proteins may have altered pharmacokinetic properties or be used as carriers for drug delivery.

Furthermore, this compound has been utilized in the development of reversible polymer networks. rsc.org In one study, a poly(ester amide) functionalized with furan (B31954) groups was cross-linked with this compound through a Diels-Alder reaction. rsc.org This resulted in the formation of a gel at room temperature. rsc.org Upon heating, the gel reverted to a free-flowing solution due to a retro-Diels-Alder reaction, demonstrating the potential for creating thermally reprocessable materials. rsc.org Such assemblies have potential applications in areas like tissue engineering and controlled release systems.

The ability to link ATPase subunits into defined oligomers using cross-linkers like this compound has also been a valuable tool in studying the function of these molecular motors. nih.gov By creating covalently linked dimers or trimers of ATPases, researchers can investigate the cooperativity between subunits and the mechanisms of ATP hydrolysis and protein remodeling. nih.gov

Protein Cage Formation and Functionalization

The precise architecture of protein cages, which are hollow, nanoscale structures formed from multiple protein subunits, makes them ideal candidates for applications in drug delivery and biocatalysis. researchgate.net The homobifunctional cross-linker this compound (BMH) has emerged as a key reagent in the construction and functionalization of these sophisticated protein assemblies. nih.govrsc.org Its two maleimide groups react specifically with thiol groups of cysteine residues, forming stable, covalent thioether bonds that can link protein subunits together. thermofisher.com

A notable example is the creation of the "TRAP-cage," an artificial protein cage constructed from a bacterial, ring-shaped protein called Tryptophan RNA-binding attenuation protein (TRAP). nih.govrsc.org In this system, researchers engineered TRAP subunits to contain cysteine residues at specific locations (e.g., K35C mutation). nih.govrsc.org By reacting these modified TRAP rings with BMH, the subunits are covalently connected to form a hollow, cage-like structure approximately 22 nm in diameter. nih.gov Cryo-electron microscopy has confirmed that BMH acts as a molecular bridge, connecting the thiols of opposing cysteines from different TRAP rings at the intended positions. nih.govrsc.org This strategy allows for the creation of robust protein cages with programmable disassembly features, as the linker's properties dictate the cage's stability and release characteristics. nih.govworktribe.comacs.org For instance, cages formed with BMH are stable, whereas those formed with a cleavable linker like dithiobismaleimidoethane (DTME) can be disassembled under specific reducing conditions. nih.govrsc.org

Beyond cage assembly, BMH is also utilized for the internal functionalization of pre-formed protein nanocages. In one study, the internal cavity of a chimeric ferritin nanocage (HumAfFt) was functionalized using BMH. researchgate.net This was achieved by site-selectively labeling a specific cysteine residue within the protein cavity, demonstrating the ability to modify the internal environment of the cage to enhance interactions with cargo molecules. researchgate.net

Half-Life Extension of Protein Conjugates and Plasma Expanders

A significant challenge for many protein and peptide-based therapeutics is their short circulating half-life in the body, which often leads to rapid clearance through the kidneys. nih.govuu.nl One successful strategy to overcome this is to increase the therapeutic's hydrodynamic size, often by conjugating it to a long-lived plasma protein like human serum albumin (HSA). nih.govucl.ac.uk The chemical cross-linker this compound has been instrumental in developing a novel type of plasma expander by creating a structurally defined HSA dimer. researchgate.netnih.gov

This HSA dimer is synthesized by cross-linking two HSA molecules via their Cys34 residues using BMH. researchgate.netnih.govkanazawa-u.ac.jp The resulting dimer, with approximately double the molecular weight of monomeric HSA, exhibits significantly improved plasma retention. researchgate.netnih.gov This extended half-life is particularly beneficial under pathological conditions like nephrotic syndrome, where plasma proteins are readily eliminated from circulation. researchgate.netnih.gov

Research in rat models has demonstrated the superior pharmacokinetic properties of the BMH-cross-linked HSA dimer compared to the native monomer. In normal rats, the dimer's half-life was 1.3 times longer than the monomer's. nih.gov The effect was even more pronounced in nephrotic rats, where the monomer's half-life decreased significantly, but the dimer's remained unchanged, resulting in a half-life that was 2-fold longer than the monomer's. nih.gov This enhanced persistence is attributed to the dimer's larger size, which suppresses renal filtration and leakage into extravascular spaces like the skin and muscle. researchgate.netnih.gov These properties make the HSA dimer a promising candidate not only as a plasma expander for treating hypoalbuminemia but also as a long-circulating carrier for various drugs. researchgate.netresearchgate.netnih.gov

| Condition | Protein | Relative Half-Life Extension (vs. Monomer) | Key Finding |

|---|---|---|---|

| Normal Rats | HSA Dimer | 1.3x longer | Suppression of accumulation in skin and muscle. nih.gov |

| Nephrotic Rats | HSA Dimer | 2.0x longer | Significantly suppressed urinary excretion and kidney accumulation. nih.gov |

| Diabetic Nephropathy Rats | HSA Dimer | 1.5x longer | Shows potential as a plasma-retaining agent for antidiabetic drugs. kanazawa-u.ac.jp |

Modulation of Cellular Pathways, e.g., Bax Dimerization in Apoptosis

Apoptosis, or programmed cell death, is a critical cellular process regulated by a complex network of proteins, including the Bcl-2 family. mdpi.com A key event in the intrinsic apoptotic pathway is the activation and subsequent oligomerization of the pro-apoptotic protein Bax, which leads to the permeabilization of the mitochondrial outer membrane. asm.orgrupress.org The chemical cross-linker this compound plays a crucial role as an investigative tool in studying these molecular events. embopress.orgoncotarget.comnih.gov

BMH is a homobifunctional cross-linking reagent that covalently links proteins via their sulfhydryl groups on cysteine residues. asm.orgnih.gov Researchers utilize BMH to "capture" and stabilize the transient protein-protein interactions that occur during apoptosis, such as the formation of Bax dimers and higher-order oligomers. embopress.orgembopress.org In a typical experiment, cells undergoing apoptosis are treated with BMH. oncotarget.comnih.gov The cross-linker permeates the cell and covalently links Bax monomers that are in close proximity, effectively freezing the oligomeric state. embopress.orgembopress.org These stabilized complexes can then be detected and analyzed using techniques like SDS-PAGE and immunoblotting, providing direct evidence of Bax oligomerization. oncotarget.comembopress.org

This method has been widely applied to elucidate the mechanisms of various cellular modulators of apoptosis. For example, BMH-based cross-linking has been used to demonstrate:

That the oncoprotein MUC1-C blocks stress-induced Bax dimerization in cancer cells. nih.gov

That the anti-apoptotic protein Galectin-3 can inhibit apoptosis by interfering with Bax oligomerization. oncotarget.com

That inhibition of the ErbB2 receptor in cardiomyocytes leads to increased Bax oligomerization and mitochondrial dysfunction. jacc.org

How different oncoproteins can sensitize cells to apoptosis by affecting the ability of proteins like Puma and Noxa to induce Bax oligomerization. embopress.org

By stabilizing these otherwise transient interactions, BMH provides invaluable insights into the molecular choreography of the apoptotic pathway. embopress.orgjacc.org

| Study Focus | Cell/System Studied | Role of BMH | Key Finding from BMH Cross-linking |

|---|---|---|---|

| MUC1-C Oncoprotein | MCF-7 Breast Cancer Cells | To detect Bax dimerization. nih.gov | MUC1-C expression blocked VBL-induced Bax dimerization. nih.gov |

| Galectin-3 | Human Thyroid Carcinoma Cells | To perform Bax oligomerization assay. oncotarget.com | Treatment with a Galectin-3 inhibitor increased DXR-induced Bax oligomerization. oncotarget.com |

| ErbB2 Inhibition | Neonatal Rat Ventricular Myocytes | To indicate Bax oligomerization. jacc.org | Anti-erbB2 antibody treatment caused a time-dependent increase in Bax oligomerization. jacc.org |

| Puma and Noxa Regulation | NIH3T3 Cells | To crosslink and analyze Bax/Bak oligomerization. embopress.org | Puma, but not Noxa, induced Bax/Bak oligomerization in normal cells. embopress.org |

Advanced Biomedical Material Development

Fabrication of Bio-responsive Hydrogels and Cryogels

Hydrogels and cryogels are highly porous, water-swollen polymer networks that are extensively investigated as scaffolds for tissue engineering and drug delivery. The properties of these materials can be precisely tuned by the choice of polymer and cross-linking agent. This compound has been employed in the fabrication of advanced, bio-responsive gels through various chemical strategies. ugent.bersc.org

One approach involves a Michael-type addition reaction where the electron-deficient double bonds of the maleimide groups in BMH react with nucleophiles like amines. ugent.be This chemistry was used to synthesize step-growth cryogels. In this process, BMH, which was first synthesized from maleic anhydride (B1165640) and hexanediamine, served as the cross-linker for polymers containing amine groups, forming a stable, porous gel structure. ugent.be

Another innovative strategy utilizes Diels-Alder and retro-Diels-Alder chemistry to create thermally reprocessable networks. rsc.orgresearchgate.net In this method, a poly(ester amide) functionalized with furan groups is cross-linked with BMH. The Diels-Alder reaction between the furan (diene) and the maleimide (dienophile) forms the cross-linked network, resulting in gelation. rsc.org Crucially, this reaction is reversible; upon heating, a retro-Diels-Alder reaction occurs, breaking the cross-links and causing the gel to revert to a free-flowing liquid state. This thermos-reversible property is highly desirable for applications requiring injectable or moldable biomaterials. rsc.org

Surface Functionalization for Enhanced Cell Proliferation and Adhesion

The surface properties of biomedical implants and materials are critical for determining their biocompatibility and integration with host tissue. Surface functionalization with bioactive molecules can significantly enhance cellular responses such as adhesion and proliferation. researchgate.net this compound is a valuable cross-linking reagent for covalently immobilizing proteins and other biomolecules onto material surfaces, creating stable and long-lasting functional coatings. researchgate.netmdpi.com

The process often begins with the modification of an inorganic support material, such as silica, to introduce thiol (-SH) groups onto its surface via silanization. mdpi.com BMH is then used to bridge these surface thiols with thiol groups present on a protein (e.g., cysteine residues). The reaction proceeds via a nucleophilic attack from the thiols onto the maleimide double bonds, forming highly stable thioether linkages. mdpi.com This method provides a strong, irreversible coupling between the biomolecule and the material surface, with the hexane (B92381) chain of BMH acting as a spacer to ensure the immobilized protein retains its proper conformation and activity. mdpi.com

Advanced Characterization Techniques and Computational Modeling in 1,6 Bismaleimidohexane Research

Spectroscopic Analysis of 1,6-Bismaleimidohexane and its Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying functional groups in this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular structure.

In the ¹H NMR spectrum of this compound, the protons of the maleimide (B117702) ring typically appear as a singlet at approximately 6.7-6.8 ppm. The protons of the hexane (B92381) chain methylene groups adjacent to the nitrogen atoms (α-CH₂) are expected to resonate around 3.5 ppm, while the other methylene groups (β-CH₂ and γ-CH₂) would appear further upfield, typically in the range of 1.2-1.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the maleimide ring are expected to have a chemical shift in the range of 170-171 ppm. The olefinic carbons of the maleimide ring typically appear around 134 ppm. The carbons of the hexane chain will show distinct signals, with the carbon adjacent to the nitrogen (α-C) resonating at approximately 37.8 ppm, and the other carbons (β-C and γ-C) appearing at around 26.2 and 28.2 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Maleimide C=O | - | ~170.5 |

| Maleimide CH=CH | ~6.75 (s) | ~134.2 |

| N-CH₂ (α) | ~3.52 (t) | ~37.8 |

| N-CH₂-CH₂ (β) | ~1.60 (quint) | ~26.2 |

| N-CH₂-CH₂-CH₂ (γ) | ~1.35 (quint) | ~28.2 |

| Data are predicted values and may vary based on solvent and experimental conditions. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the characteristic functional groups present in this compound. The FT-IR spectrum of bismaleimide (B1667444) compounds shows several distinct absorption bands. The imide ring gives rise to characteristic peaks, including the asymmetric and symmetric C=O stretching vibrations, typically observed around 1770-1780 cm⁻¹ and 1700-1715 cm⁻¹, respectively. tandfonline.com The C-N-C stretching vibration of the imide ring can be seen around 1380-1400 cm⁻¹. The double bond of the maleimide ring is characterized by a C=C stretching vibration at approximately 1500 cm⁻¹ and a =C-H stretching vibration above 3000 cm⁻¹. The aliphatic hexane linker will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Bismaleimide Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1775 | Asymmetric C=O Stretch | Imide |

| ~1710 | Symmetric C=O Stretch | Imide |

| ~1390 | C-N-C Stretch | Imide |

| ~3100 | =C-H Stretch | Maleimide |

| 2850-2960 | C-H Stretch | Alkane |

| Data are representative values for bismaleimide compounds. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, confirming its identity and purity. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (276.29 g/mol ). sigmaaldrich.com The fragmentation pattern can provide further structural information. For instance, cleavage of the hexane chain is a likely fragmentation pathway. A representative mass spectrum of a bismaleimide compound would show a prominent molecular ion peak, confirming the expected molecular weight. researchgate.net

Chromatographic Methods for Polymer and Bioconjugate Analysis

Chromatographic techniques are essential for the analysis of polymers and bioconjugates derived from this compound, providing information on molecular weight distribution, purity, and conjugation efficiency.

Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

Size Exclusion Chromatography (SEC) coupled with a Multi-Angle Light Scattering (MALS) detector is a powerful technique for determining the absolute molar mass and size distribution of polymers. rsc.orgrsc.org This method is particularly useful for characterizing polymers crosslinked with this compound. SEC separates molecules based on their hydrodynamic volume, and the MALS detector measures the intensity of scattered light to determine the molar mass at each elution volume, independent of column calibration standards. This allows for the accurate determination of weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. rsc.org SEC-MALS is also sensitive to the presence of aggregates, which can be detected as large, early-eluting peaks. researchgate.net

Table 3: Parameters Obtained from SEC-MALS Analysis of Polymers

| Parameter | Description | Significance |

| Mw (Weight-Average Molar Mass) | The average molar mass weighted by the mass of each polymer chain. | Influences bulk properties like viscosity and mechanical strength. |

| Mn (Number-Average Molar Mass) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Related to properties like colligative properties. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A value close to 1 indicates a more uniform polymer chain length. |

| Rg (Radius of Gyration) | The root-mean-square distance of the elements of the polymer chain from its center of gravity. | Provides information about the size and shape of the polymer in solution. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of bioconjugates, such as antibody-drug conjugates (ADCs), where this compound can be used as a linker. chromatographyonline.comnih.gov Different HPLC modes can be employed for this purpose.

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the context of ADCs, RP-HPLC can be used to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute. researchgate.net The conjugation of a hydrophobic drug-linker to an antibody increases its retention time on a reversed-phase column. By resolving species with different numbers of conjugated drugs, the average DAR can be calculated.

Hydrophobic Interaction Chromatography (HIC) is another HPLC technique that separates proteins based on their surface hydrophobicity under non-denaturing conditions. HIC is particularly well-suited for the analysis of ADCs, as the conjugation of a drug-linker increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column. This allows for the separation and quantification of antibody species with different drug loads. chromatographyonline.com

Table 4: HPLC Methods for Bioconjugate Analysis

| HPLC Mode | Separation Principle | Application in Bioconjugate Analysis |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Determination of drug-to-antibody ratio (DAR), purity analysis. |

| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Determination of DAR, analysis of drug load distribution. |

| Size Exclusion (SEC-HPLC) | Hydrodynamic Volume | Detection of aggregation, determination of monomer content. |

Thermal and Mechanical Analysis of this compound-Derived Materials

The thermal and mechanical properties of polymeric materials derived from this compound are critical for determining their performance and suitability for various applications. Advanced analytical techniques are employed to characterize these properties, providing insights into the material's behavior under different temperature and stress conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.com This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), melting, crystallization, and curing reactions.

In the context of this compound-based thermosetting resins, DSC is instrumental in monitoring the curing process. The exothermic heat flow associated with the crosslinking reaction is measured to determine the extent of cure. By comparing the residual heat of reaction in a partially cured sample to that of a completely uncured material, the degree of cure can be quantified. tainstruments.com

A study on a modified bismaleimide resin, which was cured at 130°C for 4 hours and post-cured at 210°C for 2 hours, utilized DSC to determine the glass transition temperature of the final cured material. The analysis revealed a Tg of 267.1°C, indicating the high thermal stability of the crosslinked network. fibertech.or.jp

Table 1: DSC Data for a Cured this compound-Based Resin

| Parameter | Value |

|---|---|

| Curing Schedule | 130°C for 4 hours, followed by 210°C for 2 hours |

| Glass Transition Temperature (Tg) | 267.1°C |

Data sourced from a study on a modified bismaleimide resin. fibertech.or.jp

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition characteristics of materials. mdpi.com For polymers derived from this compound, TGA provides crucial information about their upper service temperature and degradation mechanisms.

The analysis involves heating a small sample at a constant rate and monitoring its weight loss. The resulting TGA curve plots percentage weight loss against temperature. From this curve, the onset temperature of decomposition and the temperature at which maximum degradation occurs can be determined.

In a study of a modified bismaleimide resin, TGA was employed to assess its thermal stability. The data was used to calculate a heat resistant temperature index of 232.3°C, which is a statistical measure of the material's ability to withstand high temperatures over time. fibertech.or.jp

Table 2: TGA Data for a Cured this compound-Based Resin

| Parameter | Value |

|---|---|

| Heating Rate | 10°C/min |

| Atmosphere | Air |

| Heat Resistant Temperature Index | 232.3°C |

Data sourced from a study on a modified bismaleimide resin. fibertech.or.jp

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for studying the viscoelastic properties of materials as a function of temperature, time, and frequency. tainstruments.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain. From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response, are determined. The ratio of the loss modulus to the storage modulus gives the tan delta (δ), a measure of the material's damping properties. azom.com

For materials derived from this compound, DMTA is particularly useful for identifying the glass transition temperature (Tg), which is often observed as a peak in the tan δ curve and a significant drop in the storage modulus. core.ac.uk Secondary transitions, which are related to localized molecular motions, can also be detected. The storage modulus in the rubbery plateau region, above the Tg, can provide an indication of the crosslink density. core.ac.uk

Table 3: Representative DMTA Data for a Cured Bismaleimide Resin

| Temperature (°C) | Storage Modulus (E') (GPa) | tan δ |

|---|---|---|

| 50 | 3.2 | 0.01 |

| 100 | 3.0 | 0.02 |

| 150 | 2.5 | 0.05 |

| 200 | 1.8 | 0.15 |

| 250 (Tg onset) | 0.5 | 0.85 |

| 300 | 0.1 | 0.20 |

This table presents illustrative data based on the typical behavior of thermosetting resins as described in the literature.

Rheometry

Rheometry is the study of the flow and deformation of materials. For thermosetting resins like those based on this compound, rheological measurements are crucial for understanding the change in viscosity during the curing process. researchgate.net This information is vital for process optimization, as it defines the material's pot life and gel time.

During curing, the viscosity of the resin initially decreases with increasing temperature, followed by a sharp increase as the crosslinking reaction progresses, leading to gelation and eventually solidification. researchgate.net Rheometers can be used to monitor this viscosity change under both isothermal and non-isothermal conditions. The data obtained can be used to develop chemorheological models that predict the viscosity as a function of time, temperature, and degree of cure. researchgate.net

Table 4: Representative Rheological Data for the Isothermal Curing of a Bismaleimide Resin

| Time (minutes) at Constant Temperature | Viscosity (Pa·s) |

|---|---|

| 0 | 0.5 |

| 10 | 1.2 |

| 20 | 5.8 |

| 30 (Gel Point) | 1000+ |

This table presents illustrative data based on the typical curing behavior of thermosetting resins.

Microscopic and Morphological Characterization

The microstructure and morphology of materials derived from this compound play a significant role in determining their bulk properties. Scanning Electron Microscopy is a key technique for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. azom.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. For polymer systems, SEM is invaluable for studying the morphology of blends, composites, and fracture surfaces. azom.com

In the context of this compound-derived materials, SEM can be used to:

Assess the homogeneity of polymer blends. In immiscible blends, SEM can reveal the size, shape, and distribution of the dispersed phase within the matrix. azom.com

Examine the interface between the polymer matrix and reinforcing fillers or fibers in composite materials.

Analyze fracture surfaces to understand failure mechanisms. The appearance of the fracture surface (e.g., smooth, rough, presence of voids) can provide insights into the material's toughness and mode of failure.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-m-phenylenedimaleimide |

| 4,4'-Bismaleimidodiphenylmethane |

| 1,2-diaminobenzene |

| Poly(propylene glycol) |

Degradation and Stability Mechanisms of 1,6 Bismaleimidohexane Based Materials

Thermal Degradation Profiles and Pathways

The thermal stability of polymers based on 1,6-Bismaleimidohexane is a key performance indicator, often evaluated using thermogravimetric analysis (TGA). nih.gov TGA measures the weight loss of a material as a function of temperature, providing data on the onset of decomposition and the material's stability at elevated temperatures. polimi.it